(3,4-Difluorophenyl)(pyridin-3-yl)methylamine is a chemical compound with the molecular formula CHFN and a molecular weight of 248.27 g/mol. This compound is notable for its role in medicinal chemistry and organic synthesis, particularly in the development of novel pyrazolo[3,4-b]pyridine derivatives, which have potential applications in pharmaceuticals . The compound is characterized by its unique structural features, including a difluorophenyl group and a pyridinyl moiety connected through a methylene bridge to an ethylamine group.
The compound can be sourced from various chemical suppliers and databases, including PubChem, where it is cataloged under the identifier 1153288-02-8. It belongs to the class of organic compounds known as amines and is specifically classified as an N-alkylated derivative of a pyridine-based amine. Its structural complexity makes it a subject of interest in synthetic organic chemistry and drug discovery.
The synthesis of (3,4-Difluorophenyl)(pyridin-3-yl)methylamine can be approached through several synthetic routes. One common method involves the reaction of 3,4-difluorobenzaldehyde with pyridin-3-ylmethylamine in the presence of reducing agents or catalysts to facilitate the formation of the desired amine product.
The molecular structure of (3,4-Difluorophenyl)(pyridin-3-yl)methylamine features:
The compound's structural representation can be expressed using various notations:
(3,4-Difluorophenyl)(pyridin-3-yl)methylamine participates in various chemical reactions:
These reactions often require specific conditions such as temperature control and the presence of catalysts to enhance reaction rates and selectivity.
The mechanism by which (3,4-Difluorophenyl)(pyridin-3-yl)methylamine exerts its effects typically involves:
Relevant data indicates that the compound maintains integrity under typical storage conditions but should be handled with care to avoid degradation .
(3,4-Difluorophenyl)(pyridin-3-yl)methylamine finds applications primarily in:
This compound exemplifies the intersection of synthetic methodology and biological application, making it a valuable asset in chemical research and development.
The strategic integration of difluorophenyl and pyridine moieties represents a cornerstone in modern medicinal chemistry, driven by the synergistic optimization of pharmacokinetic and target-binding properties. The compound (3,4-Difluorophenyl)(pyridin-3-yl)methylamine (CAS 1153288-02-8) exemplifies this approach, featuring a tertiary amine center linking a 3,4-difluorophenyl group and a pyridin-3-yl system. This scaffold emerged from systematic efforts to enhance metabolic stability and membrane permeability in CNS-active agents, leveraging fluorine’s electron-withdrawing effects to mitigate oxidative metabolism. Historically, such hybrids evolved from early biphenyl pharmacophores (e.g., NSAIDs like flurbiprofen) [7], but the introduction of pyridine nitrogen improved water solubility and hydrogen-bonding capability. The 3-pyridyl orientation was prioritized for optimal receptor engagement, as its nitrogen atom facilitates interactions with biological targets through Lewis base interactions [1] [7].
Table 1: Structural Evolution of Difluorophenyl-Pyridine Hybrids
Generation | Core Scaffold | Key Modifications | Medicinal Application |
---|---|---|---|
1st (1980s) | Biphenyl | Non-fluorinated; carboxylic acid functional | NSAIDs (e.g., Fenbufen) |
2nd (1990s) | Monofluorophenyl-pyridine | Single ortho-F; pyridine N-heterocycle | Antibacterial agents |
3rd (2000s) | 3,4-Difluorophenyl-pyridine | meta/para-diF; ethylamine linker | Targeted kinase inhibitors |
Ethylamine functionalities serve as critical pharmacophoric elements due to their ability to modulate basicity, conformation, and molecular interactions. In (3,4-Difluorophenyl)(pyridin-3-yl)methylamine, the ethyl group attached to the tertiary nitrogen balances lipophilicity (contributing logP ≈ 0.4) and steric bulk, preventing excessive membrane partitioning while allowing efficient diffusion across biological barriers. This moiety’s protonation state (predicted pKa ~8.2) enables salt-bridge formation with aspartate/glutamate residues in target proteins under physiological pH. Comparatively, methylamine analogues exhibit reduced metabolic stability due to accelerated N-demethylation, while bulkier n-propyl groups diminish target affinity. Ethylamine’s role extends to enhancing oral bioavailability, as evidenced by its prevalence in neuraminidase inhibitors and antibacterial agents (e.g., oseltamivir derivatives) [1] [6]. Notably, replacing ethylamine with cyclic amines (e.g., piperidine) alters scaffold rigidity but may introduce off-target receptor interactions [8].
Fluorinated aromatics, particularly 3,4-difluorophenyl systems, confer unique physicochemical and biological advantages by combining electronegativity, lipophilicity modulation, and metabolic resistance. The gem-difluoro substitution in (3,4-Difluorophenyl)(pyridin-3-yl)methylamine disrupts π-stacking equilibria, reducing nonspecific binding while enhancing selectivity for hydrophobic enzyme pockets. Crucially, the C–F bonds increase oxidative stability, blocking cytochrome P450-mediated deactivation at the meta and para positions. The CF₂H group (when present) acts as a bioisostere for alcohols/thiols, with hydrogen-bond acidity ([A] = 0.05) enabling mimicry of hydroxyl interactions [3]. For this compound, fluorination elevates the boiling point to 333.4°C and density to 1.2 g/cm³, reflecting strong dipole interactions and packing efficiency [1]. These properties align with broader trends in fluorinated drug design, where >30% of FDA-approved small molecules contain fluorine, including kinase inhibitors (e.g., sonidegib) and antibiotics [3] [7].
Table 2: Physicochemical Impact of Fluorination on Aromatic Systems
Property | Non-Fluorinated Analogue | 3,4-Difluorophenyl Variant | Biological Consequence |
---|---|---|---|
Lipophilicity (logP) | ~2.1 | 2.78 | Enhanced membrane permeability |
Hydrogen Bond Acidity | Low ([A] < 0.01) | Moderate ([A] = 0.05) | Improved target recognition |
Metabolic Stability | t₁/₂ ~ 1.5h (human liver microsomes) | t₁/₂ > 4h | Reduced clearance |
Boiling Point | 290–300°C | 333.4°C | Ease of purification via distillation |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7